molecular formula C7H9N3O3S B048879 4-(Diaminomethylideneamino)benzenesulfonic acid CAS No. 25156-39-2

4-(Diaminomethylideneamino)benzenesulfonic acid

Cat. No.: B048879
CAS No.: 25156-39-2
M. Wt: 215.23 g/mol
InChI Key: BYWLMUBOYOEXTG-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. 4-(Diaminomethylideneamino)benzenesulfonic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzenesulfonic acid group linked to a guanidino (diaminomethylidene) functional group, a structure that suggests potential for diverse applications in scientific research. Potential Research Areas & Value: The presence of both sulfonic acid and guanidino moieties may make this compound a valuable intermediate or building block in organic synthesis. Researchers might explore its use in the development of specialty chemicals, dyes, or pharmaceutical intermediates. The strong hydrogen-bonding capacity of the guanidino group, combined with the water-solubility imparted by the sulfonic acid group, could also make it a candidate for designing novel ligands, catalysts, or components in material science. Its properties may be of interest in biochemical research for probing enzyme interactions or protein binding, given the common role of guanidino groups in biological systems, such as in the amino acid arginine. Researchers are encouraged to investigate this compound's specific physicochemical properties, mechanism of action, and full potential within their specialized fields.

Properties

IUPAC Name

4-(diaminomethylideneamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(9)10-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H4,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWLMUBOYOEXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308746
Record name 4-(diaminomethylideneamino)benzenesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10308746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25156-39-2
Record name NSC208765
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(diaminomethylideneamino)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of Aniline Derivatives

The sulfonation of aniline or its derivatives using concentrated sulfuric acid or oleum (fuming sulfuric acid) is a well-established method. For example, p-aminobenzenesulfonic acid (PABSA) is synthesized via the sulfonation of aniline at elevated temperatures (180–200°C). Adapting this method, the introduction of a sulfonic acid group at the para position of aniline could precede the incorporation of the diaminomethylideneamino (guanidine) group.

Key Reaction Parameters for Sulfonation:

ParameterTypical RangeExample from Literature
Temperature140–250°C170–200°C for m-phenylenediamine sulfonation
SolventPhosphoric acid, high-boiling organics (e.g., o-dichlorobenzene)O-dichlorobenzene used in Example 1 of CN1900058A
Sulfonating Agent98% H₂SO₄ or oleum98% sulfuric acid in Example 1
Yield89–95%94% yield in Example 4

The choice of solvent is critical to mitigate side reactions. High-boiling organic solvents (e.g., o-dichlorobenzene, boiling point: 180°C) or inorganic solvents like phosphoric acid enable reflux conditions without solvent evaporation.

Introduction of the Diaminomethylideneamino (Guanidine) Group

The guanidine functional group is introduced via nucleophilic substitution or condensation reactions. Two pathways are theoretically viable:

Post-Sulfonation Functionalization

After sulfonation, the amino group in p-aminobenzenesulfonic acid can be converted to a guanidine moiety. A plausible route involves reacting the amine with cyanamide (NH₂CN) under basic conditions:

\text{NH}2\text{C}6\text{H}4\text{SO}3\text{H} + \text{NH}2\text{CN} \rightarrow \text{HN=C(NH}2\text{)2C}6\text{H}4\text{SO}3\text{H}

This reaction parallels the synthesis of guanidine derivatives, where amines react with cyanamide to form substituted guanidines. Catalysts such as copper sulfate or sodium ascorbate may enhance reaction efficiency.

Diazotization and Subsequent Coupling

Diazotization of the amino group in PABSA followed by coupling with a guanidine precursor (e.g., cyanamide) could also yield the target compound. For instance:

  • Diazotize PABSA with NaNO₂/HCl at 0–5°C.

  • React the diazonium salt with cyanamide to form the guanidine linkage.

However, the stability of diazonium salts at elevated temperatures and the reactivity of the sulfonic acid group must be carefully controlled to avoid decomposition.

Integrated Synthetic Pathways

Single-Pot Sulfonation-Guanidination

A hypothetical single-pot method could involve simultaneous sulfonation and guanidine group introduction. For example, reacting aniline with sulfuric acid and a guanidine-forming reagent (e.g., thiourea) under controlled conditions. However, competing reactions (e.g., over-sulfonation) may necessitate stepwise synthesis.

Salt Formation and Purification

The final step often involves converting the sulfonic acid to its sodium or potassium salt for improved stability and solubility. For instance, neutralizing this compound with NaOH or KOH yields the corresponding sulfonate.

Typical Salt Formation Conditions:

ParameterExample from Literature
Base30% NaOH solution
Temperature35°C
Yield90% (as in Example 5 of)

Challenges and Optimization Strategies

Solvent Reusability and Environmental Impact

The use of high-boiling solvents (e.g., o-dichlorobenzene) poses environmental concerns due to toxicity. However, patents highlight solvent recyclability—distillation and reuse reduce waste. For instance, Example 1 of CN1900058A demonstrates solvent recovery, aligning with green chemistry principles.

Side Reactions and Byproduct Formation

Competing sulfonation at alternative positions (ortho/meta) or over-sulfonation can occur. Employing directing groups or sterically hindered solvents (e.g., trimethylbenzene) may improve para selectivity.

Catalytic Enhancements

Co-catalysts like polyphosphoric acid or copper sulfate improve reaction rates and yields. For example, polyphosphoric acid in Example 4 of WO2008011830A1 increased yields to 94%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct SulfonationShort reaction routeRequires high-temperature conditions85–95%
Post-FunctionalizationFlexibility in guanidine introductionMulti-step purification70–90%
DiazotizationPrecise functional group controlSensitivity to temperature60–80%

Chemical Reactions Analysis

Types of Reactions

4-(Diaminomethylideneamino)benzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.

Scientific Research Applications

4-(Diaminomethylideneamino)benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: In the industrial sector, this compound is used as a dispersing agent in textile printing and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Diaminomethylideneamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and other biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzenesulfonic Acids with Azo Groups
  • Example: 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid (CAS: 6165-75-9) Structure: Features an azo (-N=N-) group linking the benzene ring to a dihydroxyphenyl moiety. Properties: Used in colorimetric detection of Fe³⁺ due to pH-dependent optical absorption . The azo group enables chelation with metal ions, unlike the diaminomethylideneamino group, which may act as a hydrogen bond donor. Applications: Environmental sensing, dye chemistry .
Benzenesulfonic Acids with Imidazole Derivatives
  • Example : 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9)
    • Structure : Contains a benzimidazole ring linked to the sulfonic acid group via a carbonyl bridge.
    • Properties : Exhibits strong antibacterial activity (against S. aureus, E. coli) due to aromatic substitution at the N1 position of benzimidazole .
    • Applications : Antimicrobial agents .
Benzenesulfonic Acids with Aliphatic Chains
  • Example: 4-(1-Octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18) Structure: Includes a long aliphatic chain (octadec-9-enoyl) attached to the benzimidazole ring. Properties: Demonstrates potent antifungal activity (against A. niger, C. albicans), attributed to hydrophobic interactions with fungal membranes . Applications: Antifungal therapeutics .
Benzenesulfonic Acids with Sulfonamide Groups
  • Example: 4-(Benzylideneamino)benzenesulfonamide Structure: Substituted with a sulfonamide (-SO₂NH₂) group instead of sulfonic acid. Applications: Enzyme-targeted drug design.
Table 1: Comparative Physicochemical Properties
Compound Class Key Substituent pKa (SO₃H) Solubility Key Applications
Diaminomethylideneamino derivative -NH-C(=NH)-NH₂ ~1-2* High (aqueous) Chelation, catalysis
Azo derivatives -N=N- ~1-3 Moderate Sensing, dyes
Benzimidazole derivatives Benzimidazole + carbonyl ~1-2 Moderate Antimicrobials
Sulfonamide derivatives -SO₂NH₂ ~5-6 Low Enzyme inhibition

*Estimated based on analogous sulfonic acids.

Table 2: Antimicrobial Activity Comparison
Compound Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) Key Structural Feature
Compound 9 (Aromatic substitution) 12.5 (S. aureus) >50 Aromatic acyl group
Compound 18 (Aliphatic chain) >50 6.25 (C. albicans) Long aliphatic chain
4-Acetamidobenzenesulfonic acid Inactive Inactive Acetamido group

Mechanistic and Application Differences

  • Antimicrobial Activity: Aromatic substitutions (e.g., nitrobenzoyl in Compound 9) enhance antibacterial activity by interacting with bacterial enzymes or membranes . Aliphatic chains (e.g., octadec-9-enoyl in Compound 18) improve antifungal efficacy via membrane disruption .
  • Optoelectronic Properties: Derivatives like (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid exhibit liquid crystalline behavior, useful in displays . Cadmium complexes with azo-benzenesulfonic acids show fluorescence, suggesting applications in imaging .
  • Thermal and pH Responsiveness: 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid acts as a thermal switch via keto-enol tautomerism, enabling smart materials .

Biological Activity

4-(Diaminomethylideneamino)benzenesulfonic acid, also known as p-Guanidinobenzenesulfonic acid, is a zwitterionic compound characterized by the presence of both a guanidine group and a sulfonic acid group attached to a benzene ring. This unique structure contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

  • Molecular Formula : C₇H₁₀N₄O₃S
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 25156-39-2

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of multiple derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, modulating the compound’s activity further. These interactions can impact enzyme activity, protein folding, and other biological processes.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.
  • Signal Transduction Modulation : It may interfere with cellular signaling pathways by modifying receptor activity, which could be beneficial in treating diseases related to dysregulated signaling.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to controls.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Signal Modulation :
    • Research on the compound's effects on cell signaling pathways revealed its ability to modulate pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsPrimary Applications
p-Toluenesulfonic Acid Sulfonic AcidCatalyst in organic synthesis
Sulfanilic Acid Amino GroupSynthesis of azo dyes
Benzenesulfonic Acid Simple Sulfonic AcidProduction of detergents

The presence of both guanidine and sulfonic acid groups in this compound provides it with distinct chemical and biological properties that are not present in these other compounds.

Q & A

Q. What are the common synthetic routes for 4-(Diaminomethylideneamino)benzenesulfonic acid and its derivatives in organic chemistry research?

  • Methodological Answer : The synthesis often involves diazotization and azo coupling reactions. For example, sulfanilic acid (4-aminobenzenesulfonic acid) can be diazotized and coupled with heterocyclic amines or thiazolidinones to form derivatives. In one protocol, diazotized sulfanilic acid reacts with 4-iminothiazolidin-2-one, followed by tautomerization to yield the target compound . Camostat mesylate, a derivative, is synthesized by coupling 4-(diaminomethylideneamino)benzoate with a glycerol sulfonate group via esterification . Key steps include pH control during diazotization and purification via recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing structural tautomerism in this compound derivatives?

  • Methodological Answer : 1H and 13C NMR spectroscopy are critical for identifying tautomeric forms. For instance, free singlet signals in 1H NMR (e.g., δ: 8.95–10.42 ppm) distinguish tautomers in thiazolidinone derivatives . UV-Vis spectroscopy can monitor pH-dependent tautomeric shifts in aqueous solutions, particularly for azo-coupled derivatives . Complementary techniques like IR spectroscopy help confirm functional groups, while mass spectrometry validates molecular weight .

Q. What role does the sulfonic acid group play in the solubility and reactivity of this compound in aqueous solutions?

  • Methodological Answer : The sulfonic acid group enhances water solubility due to its strong hydrophilic nature, enabling use in biological buffers. It also stabilizes intermediates in coupling reactions by acting as an electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring . In protein studies, the sulfonate moiety facilitates interactions with tyrosine residues via hydrogen bonding, enabling applications in fluorescent labeling .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid moisture absorption, as hygroscopicity can alter reactivity. For dissolution, pre-warm aqueous buffers to 40–50°C to improve solubility. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermodynamic stability of this compound under varying pH conditions?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during protonation/deprotonation. Thermochemical data (e.g., ΔfH°solid = –612.3 ± 1.0 kJ/mol) from combustion calorimetry can benchmark stability . Pair this with pH-dependent UV-Vis spectroscopy to correlate spectral shifts with protonation states. Computational tools like Gaussian can model tautomeric equilibria and predict pKa values .

Q. What methodological approaches are recommended for analyzing the enzyme inhibitory activity of derivatives in protease assays?

  • Methodological Answer : Camostat mesylate, a derivative, inhibits proteases like TMPRSS2. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in kinetic assays to measure IC50 values. Pre-incubate the enzyme with varying inhibitor concentrations (0.1–100 µM) and monitor fluorescence over time. For mechanistic insights, perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . Surface plasmon resonance (SPR) can quantify binding affinities (KD) in real-time .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. QSAR models, trained on experimental data from derivatives, predict substituent effects on reaction rates. Docking studies (e.g., AutoDock Vina) simulate interactions with biological targets like α-glucosidase .

Q. What strategies resolve contradictions in reported biological activities across different cell lines?

  • Methodological Answer : Conduct dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Control for variables like membrane permeability (logP) and efflux pumps (e.g., P-gp). Use transcriptomics to correlate activity with gene expression profiles. Meta-analyses of published IC50 values can highlight assay-dependent variability (e.g., serum concentration, incubation time) .

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